

TC-G 1005: A Potent and Selective TGR5 Agonist for Metabolic Research

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Compound of Interest

Compound Name: TC-G 1005

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally bioavailable agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. As a valuable tool for metabolic research, **TC-G 1005** has demonstrated significant effects on glucose homeostasis, primarily through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of **TC-G 1005**, including detailed experimental methodologies and a summary of key quantitative data. The information presented herein is intended to support researchers and drug development professionals in utilizing **TC-G 1005** for the exploration of TGR5-mediated signaling pathways and their therapeutic potential in metabolic diseases.

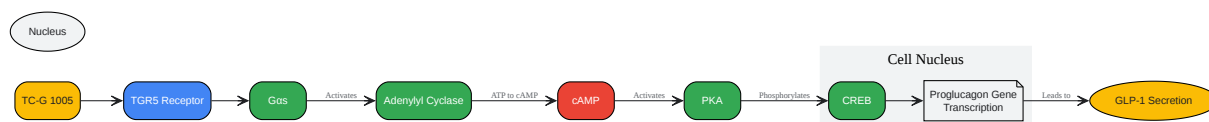
Chemical Structure and Properties

TC-G 1005, with the IUPAC name (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxaliny)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a synthetic small molecule designed for high-affinity and selective binding to the TGR5 receptor.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₅ N ₃ O ₂	
Molecular Weight	399.48 g/mol	
CAS Number	1415407-60-1	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and ethanol	
Appearance	Off-white to yellow solid powder	
Storage	Store at -20°C	

Mechanism of Action: TGR5 Agonism and Downstream Signaling

TC-G 1005 functions as a potent and selective agonist for the TGR5 receptor.[2][3] TGR5 is a G protein-coupled receptor that, upon activation, stimulates the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, the precursor to GLP-1. This signaling cascade ultimately results in the secretion of GLP-1 from enteroendocrine L-cells. **TC-G 1005** is selective for TGR5 over the farnesoid X receptor (FXR), another nuclear receptor activated by bile acids.[1]



[Click to download full resolution via product page](#)**Caption:** TGR5 signaling pathway initiated by **TC-G 1005**.

Biological Activity and In Vivo Efficacy

In Vitro Potency

TC-G 1005 demonstrates high potency in activating both human and murine TGR5 receptors, as determined by in vitro functional assays measuring cAMP production.

Receptor	EC ₅₀ (nM)	Reference
Human TGR5 (hTGR5)	0.72	[4]
Mouse TGR5 (mTGR5)	6.2	[4]

In Vivo Effects in Mice

Oral administration of **TC-G 1005** has been shown to stimulate GLP-1 secretion and subsequently reduce blood glucose levels in mouse models.

Animal Model	Dose (p.o.)	Effect on Plasma GLP-1	Effect on Blood Glucose	Reference
ICR Mice	25 mg/kg	31% increase	-	[4]
ICR Mice	50 mg/kg	96% increase	49% reduction in AUC _{0-120 min}	[4]
ICR Mice	100 mg/kg	282% increase	-	[4]
db/db Mice	50 mg/kg	-	Significant reduction at 4, 6, 10, and 24 h	[4]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **TC-G 1005**.

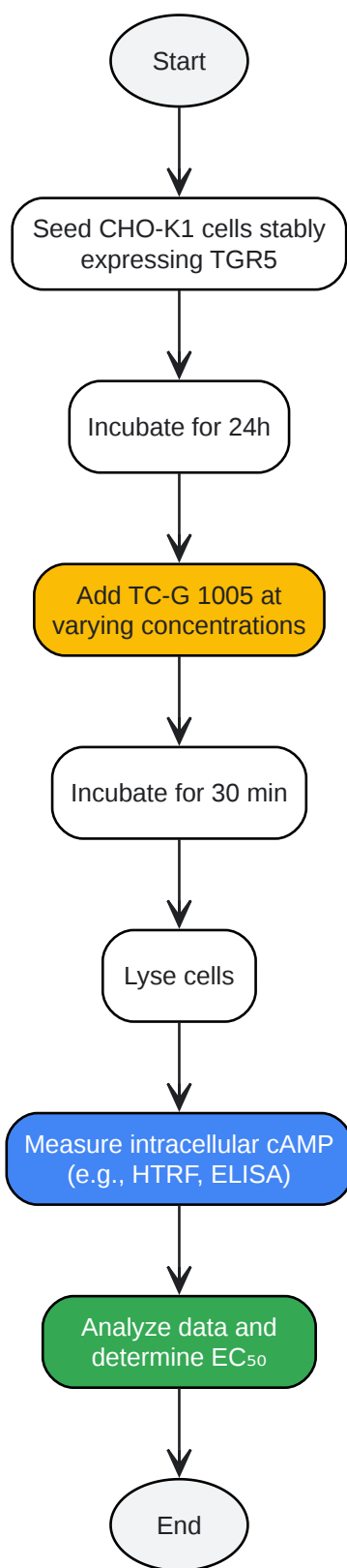
Species	Dose (p.o.)	C _{max} (ng/mL)	t _{1/2} (h)	Reference
Rats	5 mg/kg	56	1.5	[4]

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate the activity of TGR5 agonists like **TC-G 1005**. For specific details regarding the experiments conducted with **TC-G 1005**, it is recommended to consult the primary literature, specifically Duan H, et al. J Med Chem. 2012;55(23):10475-89.

TGR5 Activation Assay (cAMP Measurement)

This assay is designed to measure the ability of a compound to activate the TGR5 receptor and induce the production of intracellular cAMP.



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Caption: Workflow for in vitro TGR5 activation assay.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human or mouse TGR5 are cultured in appropriate media.
- Assay Procedure:
 - Cells are seeded into 96- or 384-well plates and incubated.
 - The culture medium is replaced with a stimulation buffer.
 - **TC-G 1005** is added to the wells at various concentrations.
 - Following a short incubation period, cells are lysed.
- cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.

In Vivo GLP-1 Secretion Assay

This protocol describes the measurement of plasma GLP-1 levels in mice following oral administration of **TC-G 1005**.

Methodology:

- Animals: Male ICR mice are used for the study.
- Procedure:
 - Mice are fasted overnight.
 - **TC-G 1005** is administered via oral gavage at the desired doses.
 - Blood samples are collected at specified time points post-administration. A DPP-4 inhibitor is often added to the collection tubes to prevent GLP-1 degradation.

- **GLP-1 Measurement:** Plasma is separated by centrifugation, and active GLP-1 levels are measured using a specific ELISA kit.
- **Data Analysis:** Plasma GLP-1 concentrations are compared between the vehicle-treated and **TC-G 1005**-treated groups.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the effect of **TC-G 1005** on glucose disposal in mice.

Methodology:

- **Animals:** Male ICR or db/db mice are used.
- **Procedure:**
 - Mice are fasted overnight.
 - **TC-G 1005** or vehicle is administered orally.
 - After a set period (e.g., 30 minutes), a glucose solution is administered orally.
 - Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- **Data Analysis:** The area under the curve (AUC) for blood glucose is calculated and compared between the different treatment groups.

Synthesis

The synthesis of **TC-G 1005** involves a multi-step chemical process. A detailed synthesis scheme and experimental procedures are described in the primary literature (Duan H, et al. J Med Chem. 2012;55(23):10475-89). Researchers should refer to this publication for a comprehensive understanding of the synthetic route.

Conclusion

TC-G 1005 is a well-characterized and valuable pharmacological tool for investigating the physiological roles of the TGR5 receptor. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies aimed at understanding TGR5-mediated signaling and its potential as a therapeutic target for type 2 diabetes and other metabolic disorders. This guide provides a foundational understanding of **TC-G 1005** to facilitate its effective use in the scientific community.

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References

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